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Compound of Interest

Compound Name: Butyrolactone 3

Cat. No.: B1676240

For researchers, scientists, and drug development professionals, understanding the kinase
selectivity of a small molecule inhibitor is paramount for predicting its cellular effects and
potential therapeutic applications. This guide provides a detailed comparison of the kinase
specificity of Butyrolactone | against other well-known kinase inhibitors, supported by
experimental data and protocols.

Butyrolactone | is a selective, cell-permeable, ATP-competitive inhibitor of cyclin-dependent
kinases (CDKSs).[1][2][3][4] It plays a crucial role in cell cycle regulation by inhibiting the activity
of key CDK complexes, leading to cell cycle arrest at the G1/S and G2/M transitions.[2][4][5]
This targeted activity makes Butyrolactone | a valuable tool for cancer research and a potential
candidate for therapeutic development.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
Butyrolactone | and three other kinase inhibitors—Staurosporine, Flavopiridol, and Roscovitine
—against a panel of kinases. This data allows for a direct comparison of their potency and
selectivity.
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Ki Butyrolactone Staurosporine  Flavopiridol Roscovitine
inase
1 1C50 (pM) IC50 (nM) IC50 (nM) IC50 (pM)
CDK1/cyclin B 0.65[6] 9[7] 30[8] 0.65[9]
CDK2/cyclin A 1.38[6] - 40[8] 0.7[9]
CDK2/cyclin E 0.66[6] - - 0.7[9]
CDK4 - - 20-40[8] >100[10]
CDK5/p25 0.17[6] - - 0.16[9]
CDK5/p35 0.22[6] - - -
CDK®6 - - 60[8] >100[10]
CDK9 - - 20[8] -
PKCa - 2[7] >14,000[8] -
Scarcely
PKA 15[7] >14,000[8] -
affects[1]
PKG - 18[7] - -
CaMKlI - 20[11] - -
v-Src - 6[7] - -
Scarcely
MAPK (ERK1) - >14,000[8] 34[10]
affects[1]
Scarcely
EGFR - >14,000[8] -
affects[1]

Note: A hyphen (-) indicates that data was not readily available in the searched sources.

As the data indicates, Butyrolactone | demonstrates notable selectivity for the CDK family,

particularly CDK1, CDK2, and CDKS5.[6] In contrast, Staurosporine is a broad-spectrum kinase

inhibitor with high potency against a wide range of kinases.[7][11] Flavopiridol also displays

broad activity against CDKs, while Roscovitine shows selectivity for a subset of CDKs, similar
to Butyrolactone 1.[8][9][10]
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Signaling Pathway Inhibition

Butyrolactone | and other CDK inhibitors exert their effects by interrupting the cell division
cycle. The diagram below illustrates the key points of the cell cycle and where these inhibitors
act.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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